3-nitro-N-propylbenzamide

Description

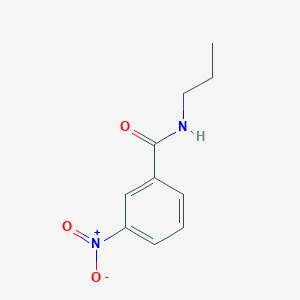

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h3-5,7H,2,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLMRPZZVCEHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278272 | |

| Record name | 3-nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39887-56-4 | |

| Record name | 39887-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 39887-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of 3-nitro-N-propylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility of 3-nitro-N-propylbenzamide in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Recognizing the scarcity of published empirical data for this specific compound, this document emphasizes the underlying physicochemical principles and provides robust methodologies for generating reliable solubility profiles. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications ranging from reaction optimization and purification to formulation and analytical method development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its behavior in various organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents is crucial for controlling reaction kinetics, maximizing yield, and ensuring the purity of synthesized materials.

-

Crystallization & Purification: Knowledge of differential solubility in a range of solvents is the cornerstone of developing effective crystallization and purification strategies.

-

Pharmaceutical Formulation: In drug development, solubility directly impacts a compound's bioavailability and the feasibility of creating stable, effective dosage forms.

-

Analytical Chemistry: The development of accurate and reproducible analytical methods, such as HPLC and spectroscopy, relies on the compound's solubility in the mobile phase or analytical solvent.

This guide will first deconstruct the molecular features of this compound to build a predictive solubility profile. It will then introduce a powerful theoretical framework, the Hansen Solubility Parameters, before detailing a rigorous, step-by-step experimental protocol for empirical solubility determination.

Molecular Structure Analysis and Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structure. The structure of this compound contains several key functional groups that dictate its interactions with different solvents.

-

Aromatic Benzene Ring: This nonpolar, planar ring system contributes to solubility in aromatic solvents (e.g., toluene, xylene) through π-π stacking interactions.

-

Nitro Group (-NO₂): As a strongly electron-withdrawing and highly polar group, the nitro group enhances interactions with polar aprotic and polar protic solvents through dipole-dipole forces.

-

Amide Linkage (-CONH-): This group is a critical determinant of solubility. The N-H bond can act as a hydrogen bond donor, while the C=O oxygen is a strong hydrogen bond acceptor. This allows for significant interaction with protic solvents like alcohols and other hydrogen-bonding solvents.

-

N-propyl Group (-CH₂CH₂CH₃): This flexible, nonpolar alkyl chain increases the lipophilic character of the molecule, contributing to solubility in less polar and nonpolar solvents.

The overall solubility is a balance between these competing polar and nonpolar characteristics. While specific experimental data for this compound is limited, we can reference its parent compound, 3-nitrobenzamide , which is noted as being insoluble in water, a highly polar solvent.[1][2] This suggests that the nonpolar aromatic ring significantly influences its behavior. The addition of the N-propyl group further increases the nonpolar character compared to the parent amide.

Theoretical Framework for Solubility Prediction

Qualitative Prediction: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the molecular structure, we can anticipate the solubility of this compound in various solvent classes.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl (-OH) group can engage in hydrogen bonding with both the amide C=O (acceptor) and N-H (donor) of the solute. Dipole-dipole interactions with the nitro group also contribute. |

| Polar Aprotic | Acetone, DMF, Acetonitrile | Good | Strong dipole-dipole interactions between the solvent and the polar nitro and amide groups are the primary drivers of dissolution. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to Low | The aromatic rings of the solvent and solute can interact favorably via π-π stacking. The propyl group also contributes to van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents possess some polar character and can act as weak hydrogen bond acceptors, interacting with the amide N-H. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Ethers are weakly polar and can act as hydrogen bond acceptors for the amide N-H. |

| Alkanes | Hexane, Cyclohexane | Low | The significant polarity mismatch between the solute (nitro and amide groups) and the nonpolar alkane solvent results in poor interaction and low solubility. |

Note: This table presents predicted solubilities based on chemical principles. Experimental verification is essential for quantitative assessment.

Semi-Quantitative Prediction: Hansen Solubility Parameters (HSP)

For a more refined prediction, the Hansen Solubility Parameters (HSP) offer a powerful semi-quantitative tool.[4][5] The HSP framework is based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.

These three parameters (δD, δP, δH) can be viewed as coordinates for a point in 3D "Hansen space".[5] The core principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[6]

The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated by the equation:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

A smaller 'Ra' value indicates a higher affinity and greater likelihood of solubility. To predict solubility, one would first need to determine the HSP values for this compound, typically through experimental testing with a range of characterized solvents or through group contribution methods.[7] This creates a "solubility sphere" in Hansen space; solvents whose coordinates fall within this sphere are predicted to be good solvents.

Caption: Hansen Solubility Sphere Concept.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solute) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated quantitative analysis instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a known volume of the solvent. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original (undiluted) supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100g of solvent, or mol/L.

-

Caption: Shake-Flask Solubility Determination Workflow.

Thermodynamic Analysis of Experimental Data

By determining solubility (S) at several different temperatures (T), valuable thermodynamic insights into the dissolution process can be obtained. The van't Hoff equation can be used to analyze the temperature dependence of solubility.[8]

Plotting ln(S) versus 1/T yields a line where the slope and intercept can be used to calculate the standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[9]

-

Enthalpy of Dissolution (ΔH°sol): A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).

-

Entropy of Dissolution (ΔS°sol): A positive value indicates an increase in disorder upon dissolution, which is typical and often the driving force for the process.[9]

Furthermore, the experimental data can be correlated using thermodynamic models such as the modified Apelblat model or the NRTL model, which can be useful for interpolating solubility at temperatures not experimentally tested.[10]

Summary and Best Practices

The is a complex interplay of its polar and nonpolar functionalities. While theoretical predictions based on molecular structure and Hansen Solubility Parameters provide an invaluable starting point for solvent screening, they are not a substitute for rigorous experimental determination.

For researchers and drug development professionals, the recommended approach is a synergistic one:

-

Use the principles of "like dissolves like" and HSP theory to perform an initial, rational selection of potential solvents.

-

Employ the isothermal shake-flask method as detailed in this guide to generate precise, quantitative, and reproducible solubility data.

-

Analyze the temperature dependence of the experimental data to understand the thermodynamic drivers of the dissolution process.

By following this integrated approach, scientists can build a comprehensive and reliable solubility profile for this compound, enabling informed decisions in process development, purification, and formulation.

References

-

Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]

-

ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available from: [Link]

-

PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. PMC. Available from: [Link]

-

PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. Wikipedia. Available from: [Link]

-

LibreTexts. Solubility of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Hansen-solubility.com. Available from: [Link]

-

City University of New York. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CUNY Academic Works. Available from: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Adscientis. Available from: [Link]

-

ResearchGate. (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. Available from: [Link]

-

University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UWRF. Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. SALTISE. Available from: [Link]

-

National Center for Biotechnology Information. Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Available from: [Link]

-

ResearchGate. (PDF) Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. ResearchGate. Available from: [Link]

-

West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Westpharma.com. Available from: [Link]

-

SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available from: [Link]

Sources

- 1. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

Physicochemical Characterization and Synthetic Utility of 3-Nitro-N-Propylbenzamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-nitro-N-propylbenzamide , a secondary amide scaffold utilized in medicinal chemistry as a fragment for library construction and a precursor for aniline-based pharmacophores.[1] While often overshadowed by its isopropyl isomer, the n-propyl derivative offers distinct steric properties critical for Structure-Activity Relationship (SAR) studies. This document outlines its molecular identity, validated synthetic protocols, and structural characterization logic, designed for researchers requiring high-purity synthesis and analysis.[1]

Part 1: Molecular Identity & Stoichiometry[1]

The fundamental stoichiometric data for this compound is derived from its atomic composition (

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 208.21 g/mol | Monoisotopic Mass: 208.0848 Da |

| Elemental Analysis | C: 57.69%; H: 5.81%; N: 13.46%; O: 23.05% | Theoretical distribution |

| SMILES | CCCNC(=O)c1cccc(c1)[O-] | Useful for cheminformatics |

| Physical State | Pale yellow crystalline solid | Expected based on nitroaromatic analogs |

| Solubility | DMSO, Methanol, DCM | Limited water solubility compared to parent amide |

Part 2: Synthetic Architecture (Protocol)[1]

Mechanistic Rationale

The most robust synthesis of this compound utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann conditions) between 3-nitrobenzoyl chloride and n-propylamine.[1]

-

Why Acid Chloride? The carbonyl carbon in 3-nitrobenzoyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the chloride and the meta-nitro group, ensuring rapid coupling.[1]

-

Why Base Scavenger? The reaction generates HCl as a byproduct.[1] A tertiary amine base (Triethylamine or DIPEA) is strictly required to neutralize the acid, preventing the protonation of the nucleophilic n-propylamine, which would otherwise kill the reaction.[1]

Experimental Workflow

Reagents:

-

3-Nitrobenzoyl chloride (1.0 eq)[1]

-

n-Propylamine (1.1 eq)[1]

-

Triethylamine (TEA) (1.5 eq)[1]

-

Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve 3-nitrobenzoyl chloride in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (

or Ar). -

Temperature Control: Cool the solution to 0°C using an ice bath. Critical: The reaction is exothermic; uncontrolled heat can lead to side reactions (dimerization or hydrolysis).[1]

-

Addition: Mix n-propylamine and TEA in a separate vial. Add this mixture dropwise to the reaction vessel over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

-

Workup (Self-Validating Step):

-

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from EtOH/Water if necessary.

Reaction Pathway Diagram

Caption: Figure 1. Synthetic workflow for the generation of this compound via acyl chloride coupling.

Part 3: Structural Characterization (Validation)[1]

To ensure the product is the n-propyl isomer and not the isopropyl isomer (a common supply chain error), analysis of the alkyl chain splitting pattern in Proton NMR (

NMR Diagnostic Logic[1]

-

Aromatic Region (4H): The meta-substituted ring yields a distinct pattern:

-

Aliphatic Region (The Key Differentiator):

-

N-Propyl (

): Look for a Triplet (~0.9 ppm, -

Contrast with Isopropyl: Isopropyl would show a strong Doublet (

) and a Septet (

-

Spectroscopic Data Summary

| Technique | Signal | Assignment |

| Ar-H (H2) | ||

| Amide N-H | ||

| IR | 1650 | Amide I (C=O stretch) |

| 1530, 1350 | ||

| MS (ESI) | 209.1 | Positive ion mode |

Part 4: Functional Utility & References

Applications in Drug Discovery[1]

-

Reduction Precursor: The nitro group is readily reduced (Fe/HCl or

/Pd-C) to an aniline.[1] This "masked" amine allows researchers to perform chemistry on the amide side first, then activate the aniline for subsequent coupling (e.g., urea formation).[1] -

Fragment Libraries: Used as a probe to test steric tolerance in binding pockets where the n-propyl chain probes depth, contrasting with the width probed by isopropyl or phenyl analogs.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 347742, N-Isopropyl-3-nitrobenzamide. (Used as comparative anchor for physicochemical properties).[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. (Parent scaffold data). Retrieved from [Link][1][2]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on Schotten-Baumann and amide coupling methodologies).

A Technical Guide to 3-Nitro-N-Propylbenzamide Derivatives: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-nitro-N-propylbenzamide derivatives, a class of compounds with significant potential in medicinal chemistry. While direct research on this specific scaffold is emerging, this document synthesizes information from closely related analogues to present a detailed exploration of their synthesis, potential biological activities, and key experimental protocols. By examining the literature on nitrobenzamides, N-alkylbenzamides, and other related structures, this guide offers valuable insights for researchers interested in the design, development, and evaluation of novel therapeutic agents based on the this compound core.

Introduction: The Significance of the Nitrobenzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[1][2] Nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[3][4] The N-alkylation of the benzamide, in this case with a propyl group, can further influence properties such as lipophilicity and membrane permeability, which are critical for drug efficacy.

This guide focuses on the this compound scaffold, highlighting its potential as a versatile platform for drug discovery. By understanding the synthetic routes to these compounds and drawing parallels from the biological activities of related molecules, researchers can strategically design and evaluate novel derivatives for a range of therapeutic applications.

Medicinal Chemistry: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient two-step process involving the formation of an acid chloride followed by amidation.

Rationale for the Synthetic Approach

The conversion of the carboxylic acid to an acid chloride is a crucial activation step. The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with a primary amine, in this case, propylamine, to form the stable amide bond. This method is widely applicable and allows for the synthesis of a diverse range of N-substituted benzamide derivatives.

Experimental Protocol: Two-Step Synthesis

Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by observing the dissolution of the solid 3-nitrobenzoic acid and the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 3-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath.

-

Amidation: Slowly add a solution of propylamine in the same solvent to the cooled solution of 3-nitrobenzoyl chloride with vigorous stirring. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and acidic byproducts.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

-

Caption: General two-step synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While the biological profile of this compound derivatives is not extensively documented, the activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.

Antimicrobial Activity

Derivatives of benzamide have been investigated for their antimicrobial properties.[1] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.[3][4] For instance, N-alkyl nitrobenzamides have shown promising antitubercular activities.[5] The proposed mechanism for some nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules.

Table 1: Reported Antimicrobial Activity of Related Compounds

| Compound Class | Target Organism(s) | Reported Mechanism of Action (if known) | Reference |

| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | Potential inhibition of DprE1 | [5] |

| Nitro-containing compounds | Various bacteria and parasites | Redox cycling and generation of reactive nitrogen species | [3] |

| Benzamide derivatives | Staphylococcus aureus, Escherichia coli | Inhibition of essential bacterial enzymes or cell wall synthesis | [1] |

Anticancer Activity

Benzamide derivatives are a prominent class of anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[6][7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The metabolic reduction of a 3-nitro group to a 3-nitroso derivative has also been implicated in inducing cell death in tumor cells.[1]

Key Structural Features for HDAC Inhibition in Benzamides:

-

Aromatic ring system: Interacts with the surface of the enzyme.

-

Linker unit: Occupies the catalytic tunnel.

-

Zinc-binding group: Chelates the zinc ion in the active site.

While the N-propylbenzamide scaffold itself does not contain a classical zinc-binding group like a hydroxamic acid, the overall structure could still interact with HDACs or other cancer-related targets. Further derivatization to include a zinc-binding moiety could be a promising strategy for developing potent HDAC inhibitors based on this scaffold.

Caption: Proposed mechanism of action for benzamide-based HDAC inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on studies of related nitrobenzamide and N-alkylbenzamide derivatives, several SAR trends can be inferred for the this compound scaffold:

-

Position of the Nitro Group: The position of the nitro group on the benzoyl ring significantly influences the electronic properties and intermolecular interactions of the molecule.[9] The meta-position (3-position) of the nitro group, as in the title compounds, will have a distinct electronic effect compared to ortho- or para-substitution.

-

N-Alkyl Chain Length: In a series of N-alkyl nitrobenzamides with antitubercular activity, derivatives with intermediate lipophilicity (e.g., chain lengths of six and twelve carbons) exhibited the best activity.[5] This suggests that the N-propyl group in this compound may provide a favorable lipophilicity for certain biological targets.

-

Substituents on the Benzoyl Ring: Further substitution on the benzoyl ring can be explored to modulate activity. For example, in a study of 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives, these were found to be the most active against Mycobacterium tuberculosis.[5]

Toxicology and Safety Considerations

While specific toxicological data for this compound derivatives are not available, general considerations for nitroaromatic compounds and benzamides should be taken into account. Nitroaromatic compounds can be associated with toxicities, and their metabolic activation can sometimes lead to the formation of reactive intermediates.[10][11] It is crucial to conduct thorough in vitro and in vivo toxicological studies for any new chemical entity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for a wide range of biological activities make this an attractive area for further research.

Key areas for future investigation include:

-

Synthesis and characterization of a library of this compound derivatives with diverse substitutions on the benzoyl ring.

-

Systematic evaluation of their antimicrobial activity against a broad panel of bacterial and fungal pathogens.

-

Investigation of their anticancer potential , including screening against various cancer cell lines and mechanistic studies to determine their molecular targets (e.g., HDACs).

-

In-depth toxicological profiling to assess their safety and therapeutic window.

References

- Progress on 3-Nitropropionic Acid Derivatives - MDPI.

- 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 - Benchchem.

- The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed.

- Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI.

- Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - MDPI.

- Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate.

- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- 2-Nitro-N-propylbenzamide - PMC - NIH.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH.

- Toxicity of Nitrobenzenes and Derivatives - ResearchGate.

- Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives.

- Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed.

- 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors.

Sources

- 1. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 2. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Meta-Nitro Motif: Reactivity Dynamics of 3-Nitro-N-Propylbenzamide

[1]

Executive Summary & Electronic Topography

Target Molecule: 3-nitro-N-propylbenzamide Core Reactivity Vector: Nucleophilic activation and Reductive lability.[1]

The reactivity of the nitro group in this compound is governed by a "synergistic deactivation" of the aromatic core.[1] The molecule features two electron-withdrawing groups (EWGs) in a meta relationship:

-

The Nitro Group (

): A strong deactivator ( -

The N-Propylamide Group (

): A moderate deactivator (

Electronic "Pull-Pull" Dynamics

Unlike para-substituted systems where resonance effects can compete, the meta arrangement here reinforces electron deficiency at specific ring positions.[1] The nitro group is the thermodynamic sink of the molecule, possessing the lowest lying Lowest Unoccupied Molecular Orbital (LUMO). This makes it the primary site for reduction (electron uptake) and makes the ring susceptible to nucleophilic attack (SNAr or VNS), rather than electrophilic substitution.

Visualization: Electronic Resonance & Activation

The following diagram illustrates the electron density withdrawal and the resulting activation sites.[2]

Figure 1: Electronic topography showing the synergistic electron withdrawal by nitro and amide groups, creating a highly electron-deficient ring susceptible to reduction and nucleophilic attack.

Primary Reactivity: Chemo-Selective Reduction

For drug development, the transformation of the nitro group to an amine (aniline) is the most critical reaction. The challenge in this compound is chemo-selectivity : reducing the nitro group without hydrogenolyzing the amide bond or saturating the aromatic ring.[1]

The Haber Mechanism & Toxic Intermediates

Reduction does not occur in a single step. It follows the Haber mechanism, passing through nitroso and hydroxylamine intermediates.

-

Critical Safety Note: The hydroxylamine intermediate (

) is often mutagenic and can undergo Bamberger rearrangement if acid is present.[1] Protocols must ensure complete conversion to the amine.

Theoretical Pathway Analysis

-

Electron Transfer 1:

(Nitroso - transient, reactive).[1] -

Electron Transfer 2:

(Hydroxylamine - stable accumulation point).[1] -

Electron Transfer 3:

(Aniline - Final Product).

Experimental Protocol: Catalytic Transfer Hydrogenation

Rationale: Standard catalytic hydrogenation (

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Catalyst: 10% Pd/C (5 mol% loading)[1]

-

Hydrogen Donor: Ammonium Formate (5.0 eq)[1]

-

Solvent: Methanol (anhydrous)[1]

Step-by-Step Workflow:

-

Inerting: Charge a round-bottom flask with this compound and 10% Pd/C under a nitrogen blanket. Caution: Pd/C is pyrophoric when dry.

-

Solvation: Add degassed Methanol. The nitro compound should dissolve; the catalyst will remain suspended.

-

Donor Addition: Add Ammonium Formate in one portion.

-

Reaction: Stir at room temperature (25°C). Evolution of

gas will be observed (bubbling).[1] -

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1] Partition between EtOAc and Water to remove excess formate salts.[1]

Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr-H)

While the molecule lacks a halogen leaving group, the high electron deficiency allows for Nucleophilic Substitution of Hydrogen (SNAr-H) or Vicarious Nucleophilic Substitution (VNS) .[1]

Theoretical Basis

The nitro group activates the ortho and para positions.[2][3] In this compound:

-

C2 Position (Between Nitro and Amide): Sterically crowded but electronically most deficient (activated by both groups).[1]

-

C4 Position (Para to Amide, Ortho to Nitro): Highly activated.[1]

-

C6 Position (Para to Nitro, Ortho to Amide): Highly activated.[1]

Research indicates that carbon nucleophiles (e.g., carbanions of chloromethyl phenyl sulfone) can attack these positions to form

Figure 2: Pathway for Vicarious Nucleophilic Substitution (VNS), utilizing the nitro group's activation to functionalize the aromatic ring at the C4 or C6 position.

Data Summary: Reactivity Parameters

| Parameter | Value / Description | Implication for Reactivity |

| Hammett Constant ( | +0.71 | Strong deactivation; directs incoming electrophiles to meta (C5) but difficult to execute.[1] |

| Hammett Constant ( | +0.35 (approx) | Moderate deactivation; reinforces electron deficiency.[1] |

| Reduction Potential ( | ~ -0.6 V to -0.9 V (vs SCE) | Readily reduced by mild hydride donors or catalytic hydrogenation.[1] |

| pKa (Amide NH) | ~15-17 | Non-acidic under standard conditions; requires strong base (NaH) to deprotonate.[1] |

| Solubility | Low in water; High in MeOH, DMSO | Reactions require polar organic solvents.[1] |

References

-

PubChem. 3-Nitrobenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1][4]

-

Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[1][3] Accounts of Chemical Research.[1] (Foundational text on VNS mechanisms in nitroarenes).

-

Royal Society of Chemistry. Selective reduction of nitro-compounds to primary amines.[1] Green Chemistry.[1] Available at: [Link]

-

Organic Chemistry Portal. Reduction of Nitro Compounds. Available at: [Link][1]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds. Available at: [Link][1]

Sources

- 1. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitro-4-(propylamino)benzoic acid | C10H12N2O4 | CID 11715556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 3-nitro-N-propylbenzamide for Drug Development Professionals

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction analysis of 3-nitro-N-propylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data analysis and structural interpretation. The insights provided are grounded in established crystallographic principles and draw parallels from the analysis of structurally related compounds to ensure a robust and scientifically sound narrative.

Introduction: The Significance of this compound in Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, recognized for their versatile interactions with a multitude of biological targets.[1] The amide functional group is prevalent in pharmaceuticals, contributing to the structural backbone of many drugs and enabling crucial hydrogen bonding interactions with protein targets.[2] The introduction of a nitro group (–NO2) into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[3] Nitro compounds have a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[4]

The specific compound, this compound, combines these key functional groups. Understanding its three-dimensional atomic arrangement through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and supporting intellectual property claims.[1] While a specific crystal structure for this compound is not publicly available as of this writing, this guide will leverage the detailed analysis of its isomer, 2-nitro-N-propylbenzamide, to outline a comprehensive and validated workflow.[5]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-quality crystal structure begins with the synthesis of the pure compound, followed by the meticulous process of single crystal growth.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoic acid with an amine.[6] In this case, 3-nitrobenzoic acid would be reacted with propylamine. To facilitate the reaction, the carboxylic acid is often converted to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂).[7][8]

Experimental Protocol: Synthesis

-

Activation of Carboxylic Acid: In a round-bottom flask, suspend 3-nitrobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form 3-nitrobenzoyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the resulting 3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.

-

Amine Addition: Slowly add a solution of propylamine in the same solvent to the cooled acyl chloride solution. The reaction is typically exothermic.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly dictates the resolution and accuracy of the final structure.[1] Common crystallization techniques for benzamide derivatives include slow evaporation, vapor diffusion, and solvent layering.[1] For the closely related 2-nitro-N-propylbenzamide, single crystals were successfully obtained by the slow evaporation of an acetone solution at room temperature over approximately 14 days.[5]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) at room temperature to create a nearly saturated solution.

-

Crystal Growth: Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Typical Data Collection Parameters (based on 2-nitro-N-propylbenzamide[5])

| Parameter | Value | Rationale |

| Instrument | Bruker SMART APEX II CCD or similar | A CCD area detector allows for efficient collection of diffraction data. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Molybdenum is a common X-ray source for small molecule crystallography. |

| Temperature | 298 K (room temperature) | Data can be collected at room or low temperature (e.g., 100 K) to reduce thermal motion. |

| Scan Mode | ω and φ scans | These scan modes ensure that a complete dataset is collected by rotating the crystal. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.

Workflow for Structure Solution and Refinement

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide Functional Group | ChemTalk [chemistrytalk.org]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitro-N-propylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

An In-depth Technical Guide to 3-nitro-N-propylbenzamide: Synthesis, Characterization, and Chemical Profile

This document provides a comprehensive technical overview of 3-nitro-N-propylbenzamide, a compound of interest for researchers in medicinal chemistry and materials science. While direct CAS registration and extensive literature for this specific molecule are not readily found, this guide synthesizes established chemical principles and data from closely related analogs to provide a robust framework for its synthesis, purification, characterization, and safe handling. This guide is intended for professionals in drug development and scientific research, offering both theoretical grounding and practical, field-tested insights.

Introduction and Chemical Identity

This compound belongs to the family of substituted benzamides, characterized by a benzene ring functionalized with a nitro group at the meta position and an N-propyl-substituted amide group. The presence of the electron-withdrawing nitro group and the amide linkage suggests potential applications as a synthon in organic synthesis, a scaffold in drug discovery, or a component in the development of novel materials.

While a specific CAS number for this compound is not indexed in major chemical databases like PubChem or Chemical Abstracts Service at the time of this writing, we can confidently predict its chemical identifiers based on its structure.

Table 1: Predicted Chemical Identifiers for this compound

| Identifier | Predicted Value | Source/Method |

| IUPAC Name | This compound | Lexichem/Nomenclature Rules |

| Molecular Formula | C10H12N2O3 | Elemental Composition |

| Molecular Weight | 208.21 g/mol | Isotopic Mass Calculation |

| Canonical SMILES | CCCNC(=O)C1=CC=CC(=C1)[O-] | Structure-to-SMILES Conversion |

| InChI Key | (Predicted) | InChI Generation Algorithm |

| CAS Number | Not Assigned | Database Search |

Note: The absence of a CAS number indicates that this compound may not have been previously synthesized and registered or is not widely commercially available, underscoring the need for the synthetic protocols detailed herein.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthetic route to this compound is via the acylation of propylamine with a derivative of 3-nitrobenzoic acid. The standard and recommended method involves the use of an activated acyl chloride, which is highly reactive and typically provides good yields.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-step process starting from commercially available 3-nitrobenzoic acid.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate in Step 1 is crucial for the success of Step 2.

Materials:

-

3-Nitrobenzoic Acid (CAS: 121-92-6)

-

Thionyl Chloride (SOCl₂) (CAS: 7719-09-7)

-

Propylamine (CAS: 107-10-8)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq), either neat or with a small amount of anhydrous DCM as a solvent.

-

Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride, a yellowish solid or oil, is often used directly in the next step without further purification due to its moisture sensitivity.

Causality Insight: Thionyl chloride is the reagent of choice for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Amide Coupling to form this compound

-

Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve propylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture in an ice bath (0°C).

-

Acylation: Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Trustworthiness Principle: The use of an ice bath during the addition of the acyl chloride is critical to control the exothermic reaction and prevent side reactions. The aqueous work-up sequence effectively removes unreacted starting materials and byproducts (e.g., triethylammonium hydrochloride).

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the final product with high purity.

Physicochemical and Spectroscopic Profile

The properties of this compound can be inferred from its structural analogs, 3-nitrobenzamide[1][2] and N-propylbenzamide[3].

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale/Reference Analog |

| Physical State | Yellowish crystalline solid | Based on 3-nitrobenzamide being a yellow powder[1]. |

| Melting Point | Expected to be lower than 3-nitrobenzamide (140-143°C) | The N-alkylation typically reduces intermolecular hydrogen bonding, lowering the melting point. |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone) | Common for organic amides. 3-nitrobenzamide is insoluble in water[1][2]. |

| Stability | Stable under normal conditions. Combustible. | As noted for 3-nitrobenzamide[1]. |

Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, the following spectroscopic data would be expected:

-

¹H NMR:

-

A triplet corresponding to the terminal methyl group (-CH₃) of the propyl chain (~0.9 ppm).

-

A sextet for the methylene group (-CH₂-) adjacent to the methyl group (~1.6 ppm).

-

A quartet or triplet of triplets for the methylene group attached to the nitrogen (-NH-CH₂ -) (~3.3 ppm).

-

A broad signal for the amide proton (-NH -).

-

A series of multiplets in the aromatic region (7.5-8.5 ppm) characteristic of a meta-substituted nitrobenzene ring.

-

-

¹³C NMR:

-

Signals for the three distinct carbons of the propyl group.

-

A signal for the amide carbonyl carbon (~165 ppm).

-

Four signals in the aromatic region, with the carbon bearing the nitro group being significantly downfield.

-

-

FT-IR (Infrared Spectroscopy):

-

A strong C=O stretch for the amide (~1650 cm⁻¹).

-

An N-H stretch (~3300 cm⁻¹).

-

Characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak [M]⁺ corresponding to the molecular weight (208.21 g/mol ).

-

Safety and Handling

Based on the GHS classifications for related compounds like 3-nitrobenzamide[2] and other nitroaromatics, this compound should be handled with care.

-

Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation[2]. The combustion of such compounds can generate toxic nitrogen oxides (NOx)[1][2].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents[1].

Potential Applications

While specific research on this compound is limited, its structure is analogous to compounds used in several fields. The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization.

-

Pharmaceutical Synthesis: The core structure can serve as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the related 3-nitrobenzaldehyde is a precursor to the drug Tipranavir and is used in synthesizing calcium channel blockers[4][5].

-

Agrochemicals: The nitroaromatic scaffold is present in some herbicides and fungicides[5].

-

Materials Science: The electron-withdrawing nature of the nitro group makes such compounds candidates for investigation in organic electronics and photoactive materials[5].

References

-

PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

PubChem. N-Propylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-Isopropyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

amide bond formation protocol for 3-nitro-N-propylbenzamide

Application Note: High-Purity Synthesis of 3-Nitro-N-propylbenzamide via Carbodiimide Coupling

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of This compound (MW: 208.21 g/mol ). While acid chloride methods (using

Why EDC/HOBt? We utilize the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) coupling system. This approach is selected for three critical reasons:

-

"Self-Validating" Purification: The byproduct of EDC is a water-soluble urea, and HOBt can be removed via basic extraction. This allows for high-purity isolation (>95%) using only liquid-liquid extraction (LLE), often eliminating the need for column chromatography.

-

Atom Economy: It avoids the large solvent waste associated with flash chromatography.

-

Substrate Compatibility: The mild conditions preserve the nitro group, which is prone to reduction under harsher catalytic conditions.

Reaction Mechanism & Logic

The reaction proceeds via the activation of the carboxylic acid to an active ester, followed by aminolysis.[1]

Critical Mechanistic Insight: Direct reaction of the acid and amine results only in an unreactive ammonium carboxylate salt. EDC activates the acid, but the resulting O-acylisourea is prone to rearranging into an unreactive N-acylurea. HOBt is added to intercept the O-acylisourea, forming a more stable but still reactive OBt-ester, which suppresses side reactions and racemization (though 3-nitrobenzoic acid is achiral, this habit is critical for peptide workflows).

Pathway Visualization

Figure 1: Activation cascade preventing N-acylurea formation via HOBt interception.

Materials & Properties

| Component | Role | MW ( g/mol ) | Equiv.[2] | Physical State | Key Property |

| 3-Nitrobenzoic Acid | Substrate | 167.12 | 1.0 | Solid | pKa ~3.47 (Electron deficient) |

| n-Propylamine | Nucleophile | 59.11 | 1.2 | Liquid | Volatile (BP 48°C) |

| EDC·HCl | Coupling Agent | 191.70 | 1.3 | Solid | Water-soluble byproduct |

| HOBt | Additive | 135.12 | 1.3 | Solid | Prevents side reactions |

| DIPEA | Base | 129.24 | 2.0 | Liquid | Scavenges HCl from EDC |

| DCM | Solvent | - | - | Liquid | Solubilizes all reactants |

Detailed Experimental Protocol

Safety Warning: n-Propylamine is highly volatile and corrosive. All steps involving the amine must be performed in a fume hood. 3-Nitrobenzoic acid is an irritant.

Step 1: Activation

-

Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 3-nitrobenzoic acid (1.67 g, 10.0 mmol, 1.0 equiv).

-

Add Dichloromethane (DCM) (40 mL). Note: DMF can be used if solubility is an issue, but DCM allows for easier evaporation.

-

Add HOBt (1.76 g, 13.0 mmol, 1.3 equiv) and EDC·HCl (2.49 g, 13.0 mmol, 1.3 equiv).

-

Add DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv).

-

Observation: The solution may become slightly cloudy as the EDC activates the acid.

-

-

Stir at Room Temperature (RT) for 15–20 minutes . This "pre-activation" period ensures the formation of the active OBt-ester before the amine is introduced.

Step 2: Coupling

-

Cool the reaction mixture to 0°C using an ice bath.

-

Reasoning: n-Propylamine boils at 48°C. Adding it to a warm exothermic reaction can cause flash vaporization and stoichiometry loss.

-

-

Add n-propylamine (0.99 mL, 12.0 mmol, 1.2 equiv) dropwise.

-

Remove the ice bath after 10 minutes and allow the reaction to warm to RT.

-

Stir for 4–6 hours (or overnight).

-

Monitoring: Check by TLC (50% EtOAc/Hexane). The starting acid (low R_f) should disappear; the product (higher R_f) should appear.

-

Step 3: The "Sandwich" Workup (Purification)

This specific sequence utilizes the chemical properties of the reagents to purify the product without chromatography.

-

Dilute the reaction mixture with an additional 50 mL of DCM.

-

Transfer to a separatory funnel.

-

Wash 1: Acidic Wash (1M HCl, 2 x 30 mL)

-

Purpose: Protonates unreacted n-propylamine (forming water-soluble salt) and removes unreacted EDC and the urea byproduct.

-

Phase Check: Product remains in the bottom organic layer.

-

-

Wash 2: Basic Wash (Sat. NaHCO₃, 2 x 30 mL)

-

Purpose: Deprotonates unreacted 3-nitrobenzoic acid and HOBt (making them water-soluble carboxylates/phenoxides).

-

-

Wash 3: Brine (Sat. NaCl, 1 x 30 mL)

-

Purpose: Removes residual water from the organic phase.

-

-

Drying: Pour the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Step 4: Isolation

-

The resulting solid is typically off-white to pale yellow.

-

Yield Expectation: 85–95%.

-

Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of amine | Ensure the reaction is cooled to 0°C during amine addition. Use 1.5 equiv of amine if loss is suspected. |

| Emulsion during workup | Density similarity | Add more Brine to the aqueous layer to increase density difference. Filter the biphasic mixture through Celite if solids are present. |

| Product is oil, not solid | Residual solvent | High vacuum drying for 12h. If persistent, triturates with cold hexanes to induce crystallization. |

| Racemization | (Not applicable here) | For chiral substrates, ensure temperature does not exceed 0°C during base addition and use HOBt strictly. |

References

-

Valeur, E., & Bradley, M. (2009).[3][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5] Link

- Context: The definitive review on coupling reagent mechanisms and selection.

-

Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[1][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

- Context: Comprehensive guide to amide bond formation str

-

Bachem. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

- Context: Practical industrial guidance on the EDC/HOBt mechanism and stoichiometry.

-

Organic Syntheses. (n.d.). Acid-Amine Coupling using EDCI.[2] Organic Chemistry Portal. Link

-

Context: Standard operating procedures for carbodiimide couplings.[9]

-

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. scribd.com [scribd.com]

- 4. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

Application Note: A Green, Catalyst-Mediated, Solvent-Free Synthesis of 3-nitro-N-propylbenzamide via Microwave Irradiation

Abstract: The synthesis of amide bonds is a cornerstone of pharmaceutical and materials chemistry. However, traditional methods often rely on hazardous reagents and generate substantial chemical waste, running counter to the principles of sustainable chemical manufacturing. This application note presents a detailed protocol for the green synthesis of 3-nitro-N-propylbenzamide, a valuable intermediate in drug discovery. By leveraging the principles of green chemistry, this method employs a direct amidation reaction between 3-nitrobenzoic acid and n-propylamine under solvent-free conditions. The reaction is efficiently promoted by a simple, inexpensive catalyst and accelerated by microwave irradiation, leading to a significant reduction in reaction time, energy consumption, and environmental impact. This guide provides a robust, self-validating protocol intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their workflows.

Foundational Principles: The Imperative for Green Amide Synthesis

The amide functional group is one of the most prevalent structural motifs in active pharmaceutical ingredients (APIs).[1][2] Its synthesis is, therefore, one of the most frequently performed reactions in medicinal chemistry.[3][4] Historically, the formation of an amide bond from a carboxylic acid and an amine has necessitated the use of stoichiometric coupling agents (e.g., carbodiimides like DCC or EDC) or the conversion of the carboxylic acid to a more reactive species like an acyl halide.[5] While effective, these classical approaches are fraught with inefficiencies that are increasingly scrutinized under the lens of green chemistry.[6][7][8][9]

Shortcomings of Traditional Amidation:

-

Poor Atom Economy: Coupling reagents are incorporated into byproducts that are often difficult to remove and contribute to a large waste stream.

-

Hazardous Reagents & Solvents: Acyl halides are corrosive and moisture-sensitive, and the reactions frequently employ chlorinated solvents, which pose significant environmental and health risks.

-

Waste Generation: The formation of stoichiometric byproducts (e.g., dicyclohexylurea) requires extensive purification steps, further increasing solvent use and waste.

This protocol directly addresses these challenges by adhering to several of the Twelve Principles of Green Chemistry, including waste prevention, maximizing atom economy, using safer solvents (in this case, none), and designing for energy efficiency.[7][9] We will demonstrate a direct catalytic amidation that proceeds cleanly with water as the sole theoretical byproduct.

Synthetic Strategy: Direct Catalytic Amidation

The selected strategy involves the direct condensation of 3-nitrobenzoic acid and n-propylamine. To overcome the kinetic barrier of this transformation without resorting to harsh activating agents, this protocol utilizes a dual-pronged approach: a mild Lewis acid catalyst and microwave-assisted heating.

-

Catalysis with Boric Acid: Boric acid (H₃BO₃) serves as an inexpensive, low-toxicity, and effective catalyst for direct amidation.[10] The proposed mechanism involves the reaction between the carboxylic acid and boric acid to form a mixed anhydride intermediate. This intermediate is a more potent acylating agent than the parent carboxylic acid, readily reacting with the amine nucleophile. The catalytic cycle regenerates the boric acid, making it a green and efficient choice.[11]

-

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[12][13] This efficiency minimizes the potential for side reactions and reduces overall energy consumption.[14] The solvent-free nature of this protocol is particularly amenable to microwave heating, where the reactants themselves absorb the microwave energy.[15][16][17]

Proposed Reaction Mechanism

The diagram below illustrates the key steps in the boric acid-catalyzed amidation process.

Caption: Boric acid-catalyzed formation of the amide bond.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and characterization of this compound.

Materials and Equipment

| Reagents & Materials | Grade/Purity | Supplier |

| 3-Nitrobenzoic acid | ≥99% | Sigma-Aldrich |

| n-Propylamine | ≥99% | Sigma-Aldrich |

| Boric acid | ≥99.5% | Sigma-Aldrich |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Deionized Water | - | In-house |

| Anhydrous Sodium Sulfate | ACS Grade | VWR |

| Silica Gel TLC Plates | F254 | Millipore |

| Equipment | Specification |

| Monomode Microwave Reactor | e.g., CEM Discover, Biotage Initiator |

| 10 mL Microwave Reaction Vial & Cap | |

| Magnetic Stir Bar | |

| Analytical Balance | ± 0.1 mg readability |

| Hotplate/Stirrer | |

| Buchner Funnel and Flask | |

| Rotary Evaporator | |

| NMR Spectrometer | 400 MHz or higher |

| FT-IR Spectrometer | with ATR capability |

| Melting Point Apparatus |

Safety Precautions & Hazard Analysis

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

3-Nitrobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation.[18][19] May cause respiratory irritation. Avoid inhalation of dust.

-

n-Propylamine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

This compound (Product): Assumed to have similar hazards to other nitroaromatic compounds. Handle with care. The combustion of nitro-containing compounds can generate toxic nitrogen oxides (NOx).[20]

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[21][22]

Step-by-Step Synthesis Procedure

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-nitrobenzoic acid (1.00 g, 5.98 mmol, 1.0 equiv).

-

Catalyst Addition: Add boric acid (0.111 g, 1.80 mmol, 0.3 equiv).

-

Amine Addition: In the fume hood, carefully add n-propylamine (0.59 mL, 0.424 g, 7.18 mmol, 1.2 equiv).

-

Causality Note: A slight excess of the more volatile amine is used to ensure the complete consumption of the limiting carboxylic acid.

-

-

Reaction Setup: Securely cap the reaction vial. Place the vial inside the cavity of the microwave reactor.

-

Microwave Irradiation: Set the reaction parameters as follows:

-

Reaction Work-up & Purification:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Pour the resulting mixture into a beaker containing 50 mL of deionized water. An amorphous solid should precipitate.

-

Stir the suspension for 10 minutes to dissolve any remaining boric acid.

-

Collect the solid precipitate by suction filtration using a Buchner funnel.

-

Wash the solid with two additional 30 mL portions of deionized water to ensure complete removal of the water-soluble catalyst and any amine salts.[10]

-

Causality Note: This aqueous work-up is a key green feature, avoiding the need for organic solvent-based extraction and purification.

-

-

Drying: Dry the collected solid under vacuum to a constant weight.

-

Yield Calculation: Record the final mass of the product and calculate the percentage yield. A typical yield for this procedure is expected to be in the range of 85-95%.

Product Characterization

Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.

| Technique | Procedure / Expected Result |

| TLC | Mobile Phase: 7:3 Hexanes/Ethyl Acetate. Visualization: UV light (254 nm). The product should show a single spot with a distinct Rf value from the starting 3-nitrobenzoic acid. |

| Melting Point | Determine the melting point range and compare it to literature values if available. A sharp melting point is indicative of high purity. |

| FT-IR (ATR) | Expect characteristic peaks: ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Alkyl C-H stretch), ~1640 cm⁻¹ (Amide I, C=O stretch), ~1530 cm⁻¹ (Amide II, N-H bend & C-N stretch; and NO₂ asymmetric stretch), ~1350 cm⁻¹ (NO₂ symmetric stretch). |

| ¹H NMR | (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons (δ ~7.5-8.5 ppm), the N-H proton (broad singlet, δ ~6.5-7.5 ppm), and the propyl group protons (δ ~0.9-3.5 ppm). |

| ¹³C NMR | (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~165 ppm), aromatic carbons (~120-150 ppm), and the three distinct carbons of the propyl group (~11, 23, 42 ppm). |

| Mass Spec (ESI+) | Expect to find the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₁₀H₁₂N₂O₃, MW = 208.22). |

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the fully characterized final product.

Sources

- 1. A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs | Department Of Science & Technology [dst.gov.in]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemistryviews.org [chemistryviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]

- 8. researchgate.net [researchgate.net]

- 9. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]